1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
説明
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-23-13-6-5-12(8-14(13)24-2)20-10-11(7-15(20)21)19-17(22)18-9-16(25-3)26-4/h5-6,8,11,16H,7,9-10H2,1-4H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICDGFHAZYIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC(OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the pyrrolidinone ring through a suitable coupling reaction.
Formation of the Urea Moiety: This step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Introduction of the Dimethoxyethyl Group: This step involves the alkylation of the urea intermediate with a dimethoxyethyl halide.
Industrial Production Methods
Industrial production of 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学的研究の応用
1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Table 1: Structural and Molecular Comparison
Key Observations
Polarity and Solubility :
- The target compound’s 2,2-dimethoxyethyl group likely enhances aqueous solubility compared to BF13979’s 2-ethylphenyl group, which introduces hydrophobicity .
- CM871208 and CM871453, with benzodioxol substituents, may exhibit intermediate solubility due to the balance between electron-withdrawing benzodioxol and methoxy groups .
Benzodioxol in CM871208 and CM871453 could enhance metabolic stability by resisting oxidative degradation, whereas the target compound’s dimethoxy groups may undergo demethylation .
The target compound’s methoxy-rich structure may favor renal excretion over hepatic metabolism, a hypothesis requiring experimental validation.
生物活性
1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential biological activities. Its unique structural features, including a dimethoxyethyl group and a pyrrolidinyl urea moiety, suggest diverse interactions with biological systems. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Ring : Cyclization of precursors to form the pyrrolidinone structure.
- Introduction of Dimethoxyphenyl Group : Attaching the dimethoxyphenyl group via coupling reactions.
- Formation of Urea Moiety : Reacting intermediates with isocyanates to create the urea structure.
- Alkylation : Introducing the dimethoxyethyl group through alkylation reactions.
These steps can be optimized for yield and scalability in industrial settings.
The biological activity of 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.
Antitumor Activity
A study investigated the cytotoxic effects of 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea on human cancer cell lines. The results showed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.
Neuroprotection
In a model of neurodegeneration, this compound demonstrated protective effects against apoptosis induced by oxidative stress. It was found to upregulate antioxidant enzymes and downregulate pro-apoptotic factors, suggesting a mechanism involving the modulation of oxidative stress pathways.
Data Table: Biological Activities
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the pyrrolidin-5-one core via cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic/basic conditions.
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling.
- Step 3 : Attachment of the 2,2-dimethoxyethyl moiety using alkylation or reductive amination.
- Step 4 : Urea linkage formation via reaction with an isocyanate or carbodiimide-mediated coupling.
Q. Critical Conditions :
- Temperature control (< 0°C for urea formation to avoid side reactions).
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for urea coupling).
- Catalysts: Pd(PPh₃)₄ for aryl coupling, EDCI/HOBt for urea bond stabilization .
Q. Example Reaction Table :
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | HCl (aq), reflux | 65–75 |
| 2 | Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–60 |
| 4 | Urea Formation | Triphosgene, Et₃N, DCM | 70–80 |
Q. How is structural characterization and purity validation performed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent integration and urea bond presence (e.g., urea NH protons at δ 5.8–6.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ expected m/z ~478.2).
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient).
- X-ray Crystallography : For absolute configuration determination (if crystalline) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and scalability?
- Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : To model interactions between variables. For example, increasing Pd catalyst from 2% to 5% improves coupling yield by 15% but raises purification costs.
- Case Study : A Central Composite Design (CCD) reduced side-product formation during urea coupling by optimizing Et₃N stoichiometry (1.2 eq.) and DCM volume (10 mL/mmol) .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Potential Causes : Impurities, assay conditions (e.g., buffer pH), or target specificity.
- Methodological Solutions :
- Reproduce assays with standardized protocols (e.g., ATP-level normalization in kinase inhibition studies).
- Use orthogonal techniques (SPR vs. fluorescence polarization) to confirm binding affinity.
- Compare substituent effects: Replace 3,4-dimethoxyphenyl with 4-ethoxyphenyl to assess SAR (see Table 1 ) .
Q. Table 1: Bioactivity Comparison of Analogues
| Substituent (R) | Target Enzyme | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| 3,4-Dimethoxy | Kinase A | 0.45 | Fluorescence |
| 4-Ethoxy | Kinase A | 1.20 | SPR |
| 3-Fluoro | Kinase B | 2.80 | Radioassay |
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Modifications :
- Pyrrolidinone Ring : Substitute 5-oxo with thioamide to enhance metabolic stability.
- Methoxy Groups : Replace with electron-withdrawing groups (e.g., -CF₃) to improve target binding.
- Data-Driven Approach :
- 3D-QSAR Modeling : Align analogues in a pharmacophore model to predict activity cliffs.
- Free Energy Perturbation (FEP) : Computational analysis of substituent contributions to binding ΔG .
Q. What is the hypothesized mechanism of action for its enzyme inhibition?
- Molecular Docking : The urea moiety forms hydrogen bonds with kinase active-site residues (e.g., Asp831 in EGFR), while the dimethoxyphenyl group occupies a hydrophobic pocket.
- Biochemical Validation :
- Competitive inhibition confirmed via Lineweaver-Burk plots (Km increases, Vmax unchanged).
- Cellular assays show dose-dependent reduction in phosphorylation (e.g., p-ERK in cancer cells) .
Q. How to assess compound stability under physiological and storage conditions?
- Stress Testing :
- Hydrolytic Stability : Incubate in PBS (pH 7.4/2.0) at 37°C; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines); dimerization observed after 48 hrs.
- Storage Recommendations : Lyophilized form stable at -20°C for >6 months; DMSO solutions degrade by 10% in 4 weeks .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
